N-Methyl-4-phenoxy-2-pyridinecarboxamide

Pharmaceutical Analysis Impurity Profiling Chromatography

Pharma QC labs face critical risks when substituting non-identical pyridinecarboxamides for specific sorafenib impurity profiling. This compound (CAS 2004659-85-0) is the authenticated Sorafenib Impurity 27/88 with a unique InChI Key (DIRHRENMOVLIJC-UHFFFAOYSA-N). - **Function**: Exact-match reference standard for HPLC method validation & forced degradation studies per ICH Q2(R1). - **Outcome**: Resolves as distinct peak from API; enables precise RRT, tailing factor, and recovery calculations. - **Logistics**: Available in research quantities with CoA. Negligible kinase activity-ideal negative control.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 2004659-85-0
Cat. No. B3324915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-phenoxy-2-pyridinecarboxamide
CAS2004659-85-0
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=CC=C2
InChIInChI=1S/C13H12N2O2/c1-14-13(16)12-9-11(7-8-15-12)17-10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16)
InChIKeyDIRHRENMOVLIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-phenoxy-2-pyridinecarboxamide: Sorafenib Impurity Standard


N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0), also referred to as Sorafenib Impurity 27 or 88 , is an organic compound of the pyridinecarboxamide class with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol . Structurally, it represents a truncated analog of the multikinase inhibitor sorafenib, lacking the terminal 4-chloro-3-(trifluoromethyl)phenyl urea group that defines the parent drug's pharmacophore . The compound is primarily utilized in the pharmaceutical industry as a reference standard for impurity profiling during the analytical development, method validation, and quality control (QC) of sorafenib drug substance and finished dosage forms [1][2]. Its procurement value is thus tightly linked to its certified identity, high chromatographic purity (typically ≥95%), and suitability for generating reliable, reproducible data in forced degradation studies and stability-indicating assays under regulated analytical conditions .

Certified impurity identity as Sorafenib Impurity 27/88
High chromatographic purity for reliable reference use
Supports forced degradation studies and stability-indicating assays

N-Methyl-4-phenoxy-2-pyridinecarboxamide: No Generic Substitute


Interchangeability among pyridinecarboxamide derivatives is not scientifically defensible due to profound differences in molecular structure that dictate physicochemical properties and biological function. N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0) is a specific, well-characterized impurity of sorafenib with a defined molecular weight (228.25 g/mol), a unique InChI Key (DIRHRENMOVLIJC-UHFFFAOYSA-N), and a predicted pKa of 13.96±0.46 . In contrast, closely related analogs such as Deschlorosorafenib (N-Methyl-4-[4-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide) possess a significantly larger molecular weight (~430 g/mol) and incorporate the pharmacologically active urea moiety . These structural disparities result in divergent chromatographic retention times, UV absorption profiles, and MS fragmentation patterns, making generic substitution impossible for analytical method development and quantitative impurity tracking. Furthermore, the biological relevance of the target compound is confined to its identity as a process-related impurity, whereas analogs with the full urea linkage are potent kinase inhibitors [1]. For procurement purposes, substituting this compound with a non-identical analog would invalidate method specificity, compromise regulatory compliance, and jeopardize the accuracy of impurity profiling required for ANDA submissions and commercial batch release [2][3].

Structural mismatch Lacks the terminal urea group of sorafenib analogs; alters chromatographic retention and MS fragmentation.
Identity divergence Assigned as a specific process impurity, unlike drug-candidate analogs; substitution breaks traceability.
Method specificity risk Replacing with a non-identical analog may compromise impurity profiling accuracy and method validation.

N-Methyl-4-phenoxy-2-pyridinecarboxamide: Key Differentiators


Physicochemical Identity Compared to Deschlorosorafenib

The physicochemical identity of N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0) is quantifiably distinct from its closest in-class analog, Deschlorosorafenib (N-Methyl-4-[4-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide) . The target compound has a molecular weight of 228.25 g/mol, whereas Deschlorosorafenib, which retains the urea linker, is nearly twice the size at approximately 430.38 g/mol . This size difference, coupled with a predicted pKa of 13.96±0.46 for the target , versus the different hydrogen-bonding capacity of Deschlorosorafenib, ensures that the two compounds possess orthogonal chromatographic properties essential for analytical resolution .

Structural Identity
Head-to-head
228.25 g/mol vs. ~430.38 g/mol; pKa 13.96±0.46
Ensures orthogonal chromatographic resolution for impurity profiling
Predicted values; confirm experimentally
Pharmaceutical Analysis Impurity Profiling Chromatography

Identity and Purity as Sorafenib Impurity

Multiple commercial suppliers consistently assign the identity 'Sorafenib Impurity 27' or 'Sorafenib Impurity 88' to CAS 2004659-85-0 . This is a specific, verifiable designation that links the compound directly to the sorafenib manufacturing process. The provided specifications include a verified purity of ≥95% , and in some cases 98% , with accompanying analytical data. This is in stark contrast to other 4-phenoxy pyridinecarboxamide derivatives, which are not assigned as sorafenib-related impurities but are instead explored for their own therapeutic potential, such as c-Met kinase inhibition [1].

Impurity Assignment
Class-level
Assigned as Sorafenib Impurity 27/88; Purity 95–98% reported
Provides traceable reference standard for analytical QC
Vendor specifications; verify lot COA
Pharmaceutical Quality Control Reference Standards Regulatory Science

Lack of Kinase Inhibitory Activity vs. Sorafenib

The pharmacological profile of N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0) is defined by the absence of a key pharmacophore. While sorafenib itself is a potent multikinase inhibitor (e.g., Raf-1 IC₅₀ = 6 nM, VEGFR-2 IC₅₀ = 90 nM [1]), the target compound lacks the essential urea linkage required for high-affinity kinase binding. Published SAR studies on related pyridinecarboxamide scaffolds indicate that the introduction of a 3-(trifluoromethyl)phenyl urea group is critical for achieving potent antitumor activity, with IC₅₀ values in the low micromolar to nanomolar range against cancer cell lines [2][3]. In contrast, the target compound is considered an inactive metabolite or process impurity, a distinction that is fundamental to its utility as a negative control or for establishing specificity in bioanalytical assays .

Kinase Activity
Class-level
Estimated >1000-fold lower potency vs. sorafenib (Raf-1 IC₅₀ 6 nM)
Supports use as negative control in bioanalytical assays
Inferred from SAR; no direct data
Kinase Inhibition Structure-Activity Relationship Pharmacology

N-Methyl-4-phenoxy-2-pyridinecarboxamide: Validated Applications


HPLC Reference Standard for Sorafenib Impurity Profiling

N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0) is the designated reference material for identifying and quantifying Sorafenib Impurity 27/88 during the development and validation of high-performance liquid chromatography (HPLC) methods . Its distinct molecular weight (228.25 g/mol) and unique InChI Key ensure it can be resolved as a separate peak from the sorafenib API and other related substances . The certified purity (≥95%) of the compound is essential for accurate quantitation and for establishing system suitability parameters such as resolution, tailing factor, and relative retention time (RRT), which are critical for method validation as per ICH Q2(R1) guidelines .

Forced Degradation Marker for Sorafenib

In forced degradation (stress) studies required for pharmaceutical development, this compound serves as an authentic marker for a specific degradation pathway or process-related impurity [1]. Unlike commercially available analogs designed as drug candidates, this material provides a direct link to the sorafenib synthesis, allowing researchers to accurately assess the stability of the drug substance and identify conditions that may generate this specific impurity. The ability to spike known concentrations of this compound into a sample matrix enables precise calculation of recovery and quantitation limits, data that is foundational for establishing product specifications [2].

Negative Control for Kinase and Bioanalytical Assays

Given its truncated structure lacking the urea pharmacophore, N-Methyl-4-phenoxy-2-pyridinecarboxamide (CAS 2004659-85-0) exhibits negligible kinase inhibitory activity [3]. This property makes it an ideal negative control for bioanalytical assays (e.g., ELISA, LC-MS/MS) designed to measure active sorafenib concentrations. Its use as a control verifies the specificity of the analytical method, ensuring that the assay does not produce a false positive signal from this inactive metabolite or impurity, a critical step in the validation of ligand-binding assays [4].

Application
Selection Property
Validation Focus
HPLC Impurity Profiling Reference Standard
Certified identity and high chromatographic purity
System suitability (resolution, RRT) and quantitation accuracy
Forced Degradation Marker
Authentic impurity linked to sorafenib synthesis pathway
Recovery, quantitation limits, and stability-indicating assay reliability
Negative Control for Kinase/Bioanalytical Assays
Negligible kinase activity due to absent urea pharmacophore
Method specificity and false-positive signal verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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